molecular formula C20H32N2O2S2 B2956715 4-(tert-butyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034477-36-4

4-(tert-butyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2956715
CAS RN: 2034477-36-4
M. Wt: 396.61
InChI Key: TVKBFTALMONVGK-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H32N2O2S2 and its molecular weight is 396.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Nucleases and Coordination Compounds

Sulfonamide derivatives, including those structurally related to 4-(tert-butyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, have been investigated for their potential in forming coordination compounds with metals such as copper. These compounds, upon reacting with Cu(II) salts, yield coordination compounds with distorted tetrahedral environments around the metal ion. Such complexes exhibit chemical nuclease activity in the presence of ascorbate/H2O2, highlighting their potential in DNA cleavage applications, which could be of interest in genomic research and therapeutic interventions (Macías et al., 2006).

Glycosidic Linkage Formation

In the realm of carbohydrate chemistry, sulfonamide derivatives play a crucial role in the activation of thioglycosides for the formation of glycosyl triflates, which are pivotal intermediates in the construction of diverse glycosidic linkages. This process is facilitated by the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, showcasing the utility of sulfonamide derivatives in the synthesis of complex carbohydrates which are essential in drug development and biomolecular research (Crich & Smith, 2001).

Oxidation Catalysts

Sulfonamide-substituted compounds, including those with tert-butylbenzenesulfonamide moieties, have been explored for their solubility, stability, and catalytic properties, particularly in the oxidation of organic compounds. For instance, iron phthalocyanine substituted with tert-butylbenzenesulfonamide has shown remarkable stability under oxidative conditions and efficacy in the oxidation of olefins, such as cyclohexene, to valuable chemical intermediates like allylic ketones. This underscores their potential in catalysis and organic synthesis, contributing to the development of efficient and stable catalysts for industrial and research applications (Işci et al., 2014).

Molecular Structures and Drug Development

Investigations into the structural aspects of sulfonamide derivatives have provided insights into their molecular conformations and interactions, which are crucial for their biological activity and potential as therapeutic agents. For example, the structural characterization of sulfonamide CCR5 antagonists has contributed to understanding their interaction mechanisms, paving the way for the development of novel drugs targeting HIV-1 infection and other diseases (Cheng De-ju, 2015).

properties

IUPAC Name

4-tert-butyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2S2/c1-20(2,3)17-4-6-19(7-5-17)26(23,24)21-14-16-8-11-22(12-9-16)18-10-13-25-15-18/h4-7,16,18,21H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKBFTALMONVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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